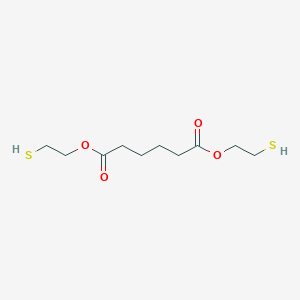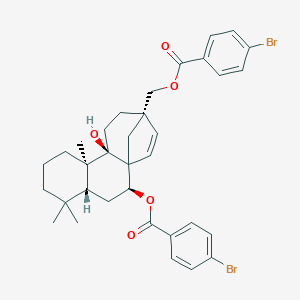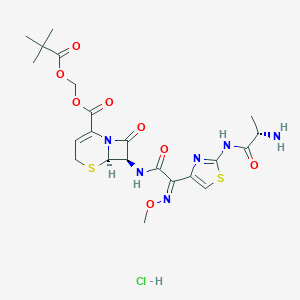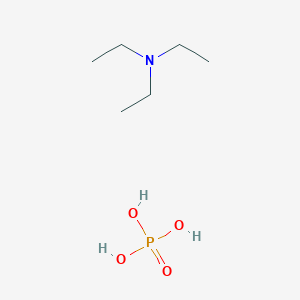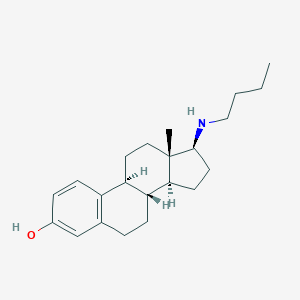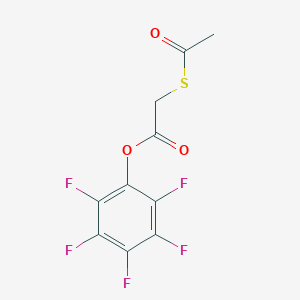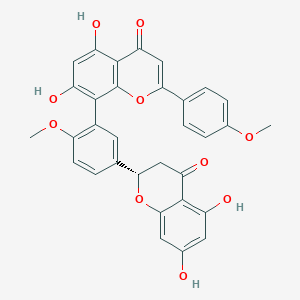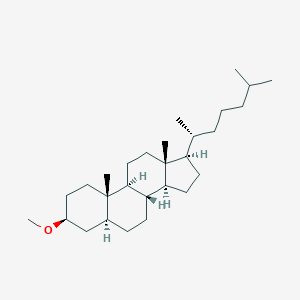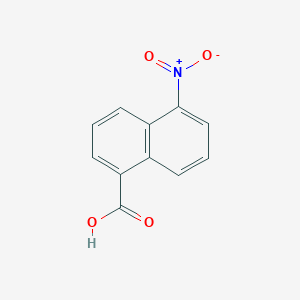
5-Nitronaphthalene-1-carboxylic acid
Overview
Description
5-Nitronaphthalene-1-carboxylic acid is a chemical compound that is part of the nitronaphthalene derivatives. These compounds are known for their interesting chemical properties and potential applications in various fields. Although the provided papers do not directly discuss 5-Nitronaphthalene-1-carboxylic acid, they provide insights into related compounds that can help infer some aspects of its behavior and applications.
Synthesis Analysis
The synthesis of nitronaphthalene derivatives can involve reactions with organic anions. For instance, 1-and 2-nitronaphthalene derivatives have been shown to react with carbanions derived from chloromethyl p-tolyl sulfone and tert-butyl chloromethyl sulfone. These reactions predominantly result in vicarious nucleophilic substitution of hydrogen in specific positions on the naphthalene ring . This information suggests that the synthesis of 5-Nitronaphthalene-1-carboxylic acid might also involve similar strategies of nucleophilic substitution, although the exact method was not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of nitronaphthalene derivatives is characterized by the presence of a nitro group and other substituents attached to the naphthalene ring. The presence of these groups can influence the compound's reactivity and interaction with other molecules, such as through hydrogen bonding and conjugation . The specific structure of 5-Nitronaphthalene-1-carboxylic acid would include a carboxylic acid group, which could further affect its chemical behavior and properties.
Chemical Reactions Analysis
Nitronaphthalene derivatives participate in various chemical reactions. The paper discussing organic cation 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene highlights its ability to engage in hydrogen bonding and acid-base equilibrium . Although this is not the same compound as 5-Nitronaphthalene-1-carboxylic acid, it suggests that nitronaphthalene derivatives can exhibit a range of chemical behaviors, including dissociation and solvatochromism. The reactions of nitronaphthalene derivatives with organic anions also indicate that these compounds can undergo nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitronaphthalene derivatives can be quite diverse. For example, the organic cation discussed in one of the papers displays thermo- and solvatochromism, which are properties related to changes in color with temperature and solvent type, respectively . This indicates that 5-Nitronaphthalene-1-carboxylic acid may also exhibit solvatochromic properties, which could be useful in applications such as solvatochromic probes for distinguishing between acidic solvents. The presence of a carboxylic acid group in 5-Nitronaphthalene-1-carboxylic acid would also contribute to its solubility and reactivity in different environments.
Scientific Research Applications
Proton Sponge Properties and Related Phenomena
5-Nitronaphthalene derivatives exhibit a range of chemical phenomena. The compound 8-dimethylamino-1-dimethylammonio-5-nitronaphthalene, a related organic cation, demonstrates hydrogen bonding, conjugation, acid-base equilibrium, dissociation, and thermo- and solvatochromism. These properties make it a useful probe for distinguishing between acidic solvents like carboxylic acids and suggest potential applications in various fields (Ozeryanskii & Pozharskii, 2013).
Synthesis of 1-Nitronaphthalene
1-Nitronaphthalene is an important intermediate in synthesizing medicines, dyes, agricultural chemicals, and rubber antioxidants. A simple and effective method for its synthesis has been reported, highlighting its significant role in various industrial and pharmaceutical applications (Li Gong-an, Miao Jiang-huan, & Z. Xiaopeng, 2009).
Photochemistry in Atmospheric Waters
1-Nitronaphthalene is studied as a model for nitro-PAHs in photosensitized reactions in aqueous solution, especially regarding interactions with oxygen and halides. It's a potential source of various radical species and singlet oxygen in atmospheric waters, indicating its environmental impact and relevance in atmospheric chemistry (Brigante, Charbouillot, Vione, & Mailhot, 2010).
Antibacterial, Antifungal, and Antialgal Properties
Nitronaphthols, including derivatives of nitronaphthalene, exhibit significant antibacterial, antifungal, and antialgal properties. These properties were discovered in compounds isolated from an endophytic fungus and chemically synthesized, showcasing the potential for pharmaceutical and agricultural applications (Krohn, Kouam, Cludius-Brandt, Draeger, & Schulz, 2008).
Use in Battery Technology
1-Nitronaphthalene has been investigated as a depolarizer in magnesium reserve batteries. Its efficiency as a cathode active material highlights its potential application in the field of energy storage and battery technology (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, such as 5-Nitronaphthalene-1-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
properties
IUPAC Name |
5-nitronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUKDQBDXPQJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332582 | |
| Record name | 5-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1975-44-6 | |
| Record name | 5-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



